2-Methylene-5,8-dioxaspiro[3.4]octane
Overview
Description
2-Methylene-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is characterized by its unique spirocyclic structure, which includes a methylene group and two oxygen atoms forming a dioxaspiro ring. This compound is primarily used in research settings and is not intended for human or veterinary use.
Chemical Reactions Analysis
2-Methylene-5,8-dioxaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylene group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include standard laboratory reagents and conditions such as room temperature, inert atmosphere, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylene-5,8-dioxaspiro[3.4]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Medicine: Research into potential pharmaceutical applications of spirocyclic compounds may involve this compound as a model or precursor.
Mechanism of Action
The mechanism of action of 2-Methylene-5,8-dioxaspiro[3.4]octane is not well-documented. its effects are likely related to its spirocyclic structure, which can interact with various molecular targets and pathways. The methylene group and dioxaspiro ring may play roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methylene-5,8-dioxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Spiro[3.3]heptane: A smaller spirocyclic compound with fewer carbon atoms.
Spiro[5.5]undecane: A larger spirocyclic compound with more carbon atoms.
Biological Activity
2-Methylene-5,8-dioxaspiro[3.4]octane is a spirocyclic compound characterized by its unique molecular structure, which includes a dioxaspiro framework. The compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- CAS Number : 99620-40-3
The compound's spirocyclic structure contributes to its reactivity and interaction with various biological targets, although detailed mechanisms remain underexplored.
The precise mechanism of action for this compound is not thoroughly documented. However, it is believed that the compound's biological effects are linked to its structural features, particularly the dioxaspiro ring and methylene group, which may facilitate interactions with biomolecules such as proteins and nucleic acids .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound may function as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the proliferation of certain cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects against Gram-positive bacteria | , |
Antioxidant | Free radical scavenging potential | , |
Cytotoxicity | Inhibition of cancer cell proliferation | , |
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the compound was tested at concentrations ranging from 1 µM to 50 µM over a 48-hour incubation period. Cell viability was measured using MTT assays. Results indicated a dose-dependent decrease in cell viability for specific cancer types, suggesting that the compound may serve as a lead for further anticancer drug development .
Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial efficacy of this compound against selected bacterial strains using agar diffusion methods. Zones of inhibition were measured to assess activity levels. The results demonstrated significant antibacterial effects particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .
Properties
IUPAC Name |
2-methylidene-5,8-dioxaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVIFWXQMWTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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